4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde
Overview
Description
“4-{[6-(1H-Pyrazol-1-YL)-4-pyrimidinyl]oxy}benzaldehyde” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 266.25 and its SMILES string is O=Cc1ccc(Oc2cc(ncn2)-n3cccn3)cc1 .
Molecular Structure Analysis
The molecular structure of “4-{[6-(1H-Pyrazol-1-YL)-4-pyrimidinyl]oxy}benzaldehyde” can be represented by the SMILES string O=Cc1ccc(Oc2cc(ncn2)-n3cccn3)cc1 . This indicates that the compound contains a benzaldehyde group attached to a pyrazole and pyrimidine group via an ether linkage.Physical and Chemical Properties Analysis
The physical and chemical properties of “4-{[6-(1H-Pyrazol-1-YL)-4-pyrimidinyl]oxy}benzaldehyde” include a molecular weight of 266.25 . More detailed properties are not available in the retrieved information.Scientific Research Applications
Catalysts in Organic Synthesis
Studies have demonstrated the use of benzaldehyde derivatives as precursors or components in the synthesis of complex organic molecules. For instance, ZnO-beta zeolite has been utilized as a catalyst for the one-pot, three-component synthesis of 4H-Benzo[b]pyrans, highlighting the role of benzaldehyde derivatives in facilitating efficient synthetic pathways (Katkar et al., 2011). Similarly, Cu(II) oxymetasilicate served as an efficient, reusable catalyst for synthesizing 4H-Pyrans, indicating the potential of metal-organic frameworks in organic synthesis (Heravi et al., 2009).
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of pyrazole- and pyrimidine-based derivatives, which are of interest due to their pharmacological potential. The synthesis of 6-methyl-4-phenyl-5-(substituted-5-phenyl-4H-pyrazol-3-yl)-3,4-dihydropyrimidine-2(1H)-thione derivatives, for example, showcases the utility of benzaldehyde derivatives in producing compounds with potential for drug discovery (Ajani et al., 2019).
Biological Activities
Heterocyclic compounds synthesized from benzaldehyde derivatives have been evaluated for their biological activities, including insecticidal and antimicrobial potentials. One study described the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics, underlining the method's efficiency and the compounds' promising biological activities (Deohate & Palaspagar, 2020).
Safety and Hazards
Mechanism of Action
Based on its structural features, it belongs to a class of compounds known as pyrimidine derivatives . Pyrimidine derivatives have been studied for their potential as ligands in the synthesis of transition metal coordination compounds . The pyrimidine ring in these compounds can undergo nucleophilic substitution and cross-coupling reactions more readily than the pyridine ring, providing more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .
It’s also worth noting that compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-9-11-2-4-12(5-3-11)20-14-8-13(15-10-16-14)18-7-1-6-17-18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLNODRVAPPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651055 | |
Record name | 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-03-3 | |
Record name | 4-[[6-(1H-Pyrazol-1-yl)-4-pyrimidinyl]oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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